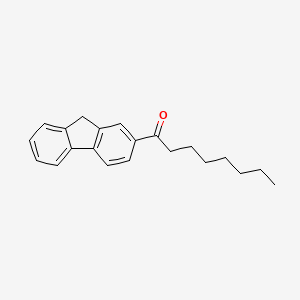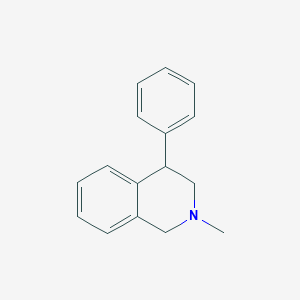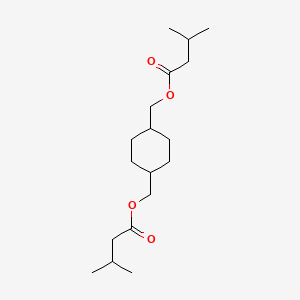
1,4-Cyclohexanedimethanol Diisovalerate
Übersicht
Beschreibung
1,4-Cyclohexanedimethanol Diisovalerate is a symmetrical, high molecular weight cycloaliphatic glycol . It is extensively used as a cross-linking reagent in the polymer industry .
Molecular Structure Analysis
The molecular structure of 1,4-Cyclohexanedimethanol Diisovalerate is represented by the linear formula C18H32O4 . More detailed structural analysis or polymorphism studies specific to the diisovalerate form were not found in the search results.Physical And Chemical Properties Analysis
1,4-Cyclohexanedimethanol Diisovalerate has a molecular weight of 312.45 . It appears as a clear liquid . Its specific gravity is 0.98 , and it is soluble in methanol .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Optical Properties of Poly (isosorbide-co-1,4-cyclohexanedimethanol) Carbonate
- Application Summary : CHDM is used as a raw material in the synthesis of copolycarbonate by melt transesterification method. The copolymer composition and random structure of the copolymer were determined by Fourier transform infrared and 1 H NMR analysis .
- Methods of Application : The copolymer was synthesized using diphenyl carbonate, isosorbide, and CHDM. The composition and structure of the copolymer were determined by Fourier transform infrared and 1 H NMR analysis .
- Results or Outcomes : The introduction of CHDM into the isosorbide polycarbonate chain effectively lowered the glass transition temperature of the polymer without lowering the thermal decomposition temperature. The glass transition temperature of the copolymer can be controlled by the addition amount of CHDM, and its processing performance can be improved .
2. Viscoelastic Properties of Copolycarbonates Comprising Isosorbide and 1,4-Cyclohexanedimethanol
- Application Summary : The viscoelastic properties of copolycarbonate materials comprising isosorbide (ISB) and CHDM were studied as a function of the ISB content .
- Methods of Application : The study involved the use of dynamic mechanical spectra to detect β dispersion in the glassy state of the copolycarbonate materials. The tensile storage modulus E′ at room temperature and the glass transition temperature Tg were measured as a function of the ISB content .
- Results or Outcomes : It was found that the rubbery plateau modulus GN0 decreased with the ISB content. The onset shear stress of shark-skin failure at capillary extrusion was evaluated and found to increase with the ISB content .
3. Production of Polyethylene Terephthalate (PET)
- Application Summary : CHDM is one of the most important comonomers for the production of polyethylene terephthalate (PET), or polyethylene terephthalic ester (PETE), from which plastic bottles are made .
- Methods of Application : CHDM is used in the process called polycondensation to produce PET .
- Results or Outcomes : The production of PET using CHDM results in plastic that can be used to make bottles .
4. Production of Carpet Fibers
- Application Summary : CHDM can be spun to form carpet fibers .
- Methods of Application : The specific methods of spinning CHDM into carpet fibers are not detailed in the source, but it involves the use of CHDM in the production process .
- Results or Outcomes : The result is the production of carpet fibers .
5. Production of Thermoplastic Polyesters
- Application Summary : CHDM is used in the production of thermoplastic polyesters. These polyesters exhibit enhanced strength, clarity, and solvent resistance .
- Methods of Application : The specific methods of producing these polyesters are not detailed in the source, but it involves the use of CHDM in the production process .
- Results or Outcomes : The result is the production of thermoplastic polyesters that have enhanced properties .
6. Synthesis of High Molecular Weight Polymers
- Application Summary : CHDM-based polyesters were synthesized from CHDM and various diacids by melt polycondensation .
- Methods of Application : The synthesis involved the use of CHDM and various diacids in a melt polycondensation process .
- Results or Outcomes : The results demonstrated all CHDM-based polyesters had high molecular weight and were crystalline polymers .
Safety And Hazards
Eigenschaften
IUPAC Name |
[4-(3-methylbutanoyloxymethyl)cyclohexyl]methyl 3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O4/c1-13(2)9-17(19)21-11-15-5-7-16(8-6-15)12-22-18(20)10-14(3)4/h13-16H,5-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMXPRHTVNDCEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OCC1CCC(CC1)COC(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Cyclohexanedimethanol Diisovalerate | |
CAS RN |
377085-57-9 | |
| Record name | Butanoic acid, 3-methyl-, 1,4-cyclohexanediylbis(methylene) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=377085-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



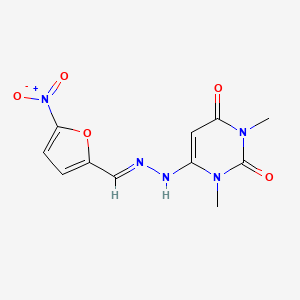
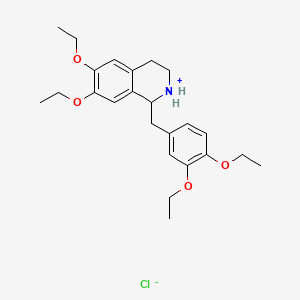
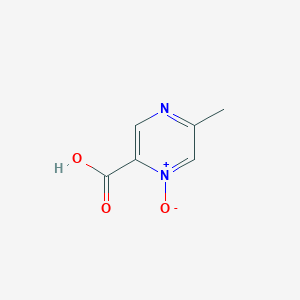
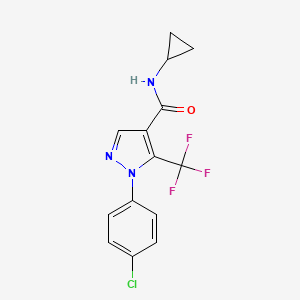
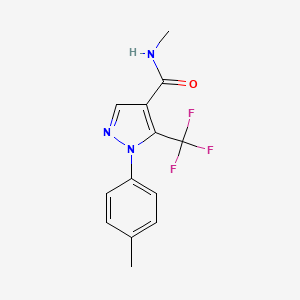
![N-cyclopropyl-5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B1661878.png)
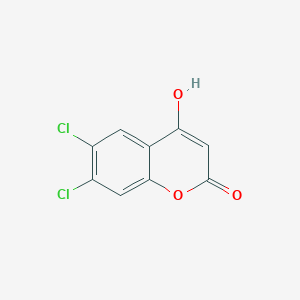

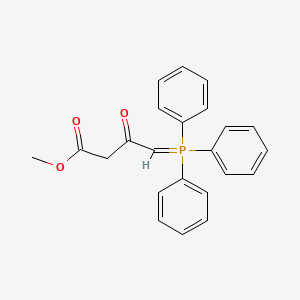
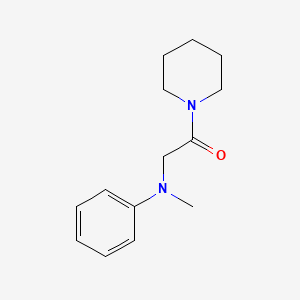
![3h-Imidazo[4,5-c]pyridin-4-amine,n-ethyl-](/img/structure/B1661884.png)
![Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate](/img/structure/B1661886.png)
